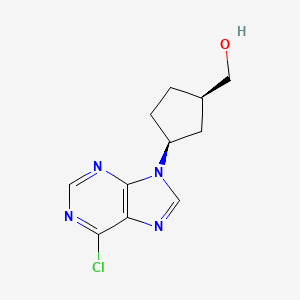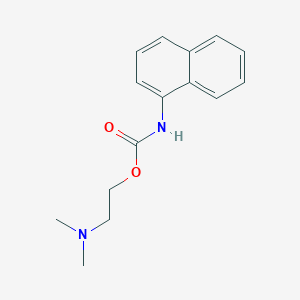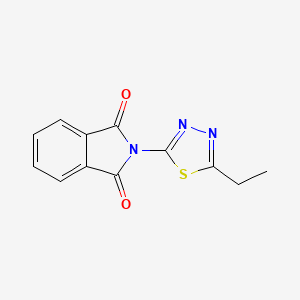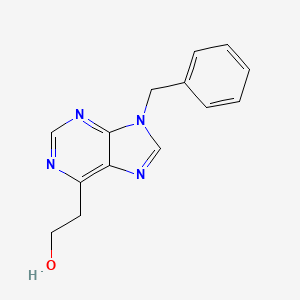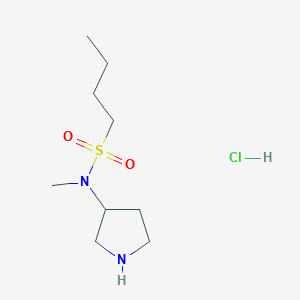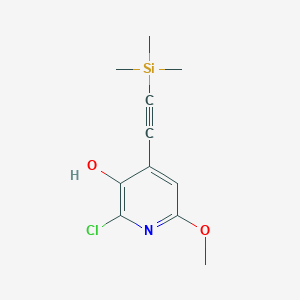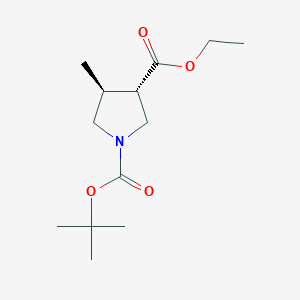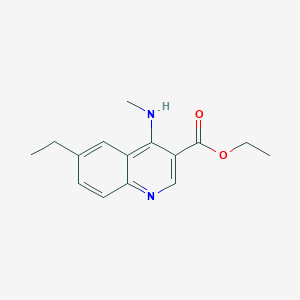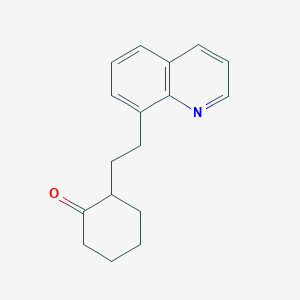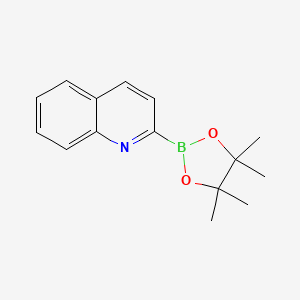
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)キノリンは、キノリン環がジオキサボロラン基に結合した有機ホウ素化合物です。
合成方法
合成経路と反応条件
2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)キノリンの合成は、一般的にキノリン誘導体のボリル化を伴います。一般的な方法の1つは、キノリンハライドとピナコールボラン誘導体とのパラジウム触媒によるクロスカップリング反応です。この反応は通常、窒素またはアルゴンなどの不活性雰囲気下で行われ、炭酸カリウムなどの塩基が必要です。反応条件には、反応物の完全な転換を確実にするために、混合物を数時間80〜100℃に加熱することが含まれることが多いです。
工業生産方法
工業規模では、この化合物の生産には、効率と収率を高めるために連続フロープロセスが使用される場合があります。自動化システムを使用することで、反応パラメータを正確に制御でき、副反応のリスクを減らし、製品の全体的な純度を向上させることができます。
化学反応解析
反応の種類
2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)キノリンは、以下を含むさまざまな種類の化学反応を起こします。
酸化: ホウ素中心は酸化されてホウ酸またはホウ酸エステルを形成することができます。
還元: この化合物は還元されてホウ化水素を形成することができます。
置換: ジオキサボロラン基は求核置換反応に参加し、他の官能基に置換されます。
一般的な試薬と条件
酸化: 水性または有機溶媒中の過酸化水素または過ホウ酸ナトリウム。
還元: 無水条件下での水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。
置換: 無水条件下での有機リチウムまたはグリニャール試薬。
形成される主な生成物
酸化: ホウ酸およびホウ酸エステル。
還元: ホウ化水素。
置換: さまざまな置換キノリン誘導体。
科学研究への応用
2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)キノリンは、科学研究で幅広い用途があります。
化学: 複雑な有機分子の合成におけるビルディングブロックとして、および鈴木・宮浦クロスカップリング反応における試薬として使用されます。
生物学: 生物分子を検出するための蛍光プローブとしての可能性が調査されています。
医学: 特にホウ素含有医薬品の開発における創薬における可能性が探求されています。
産業: ポリマーや電子デバイスなどの先端材料の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline typically involves the borylation of quinoline derivatives. One common method is the palladium-catalyzed cross-coupling reaction between a quinoline halide and a pinacolborane derivative. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction conditions often include heating the mixture to temperatures around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.
化学反応の分析
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline undergoes various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The dioxaborolane group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Organolithium or Grignard reagents under anhydrous conditions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
作用機序
2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)キノリンの作用機序には、ホウ素中心とさまざまな分子標的との相互作用が含まれます。ホウ素原子は、ヒドロキシル基やアミノ基などの求核剤と可逆的な共有結合を形成することができ、触媒作用と分子認識に役立ちます。キノリン環はπ-πスタッキング相互作用に参加することができ、化合物の芳香族系に対する結合親和性を高めます。
類似化合物との比較
類似化合物
- 2-フルオロ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン
- 4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン
- 3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン
独自性
類似の化合物と比較して、2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)キノリンは、追加の電子特性と立体特性を与えるキノリン環によって独特です。これは、蛍光プローブや先端材料の開発など、芳香族系との特定の相互作用を必要とするアプリケーションで特に役立ちます。
特性
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-10-9-11-7-5-6-8-12(11)17-13/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQLMRKMQTWMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11859570.png)
